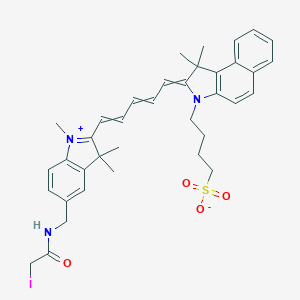

NIR-664-iodoacetamide

Description

Significance of Chemical Biology in Understanding Biological Systems

Chemical biology is an interdisciplinary science that merges the principles of chemistry and biology to investigate and manipulate biological systems. numberanalytics.comyale.eduusc.edu It provides chemical tools and techniques to study biological processes at the molecular level. numberanalytics.com This field is pivotal in understanding the functions of specific biomolecules, unraveling disease mechanisms, and discovering new therapeutic targets. numberanalytics.comnumberanalytics.com By applying chemical principles, researchers can design and synthesize novel molecules to probe and modulate biological pathways, leading to significant breakthroughs in medicine and biotechnology. usc.edunumberanalytics.com

Role of Molecular Probes in Interrogating Cellular and Molecular Processes

Molecular probes are essential tools in chemical biology, designed to detect and visualize specific biomolecules or biological events within cells and tissues. fiveable.memlsu.ac.in These probes, which can be fluorescent dyes, radioactive isotopes, or antibodies, bind to target molecules, enabling real-time observation of biological activities. fiveable.me They enhance the specificity of imaging techniques by selectively binding to target biomolecules, which minimizes background noise and improves image clarity. fiveable.me Fluorescent molecular probes are widely utilized in research to visualize cellular processes such as gene expression and protein localization. fiveable.me The effectiveness of a molecular probe is determined by its stability, binding affinity, and detectability. fiveable.me

Overview of Near-Infrared Fluorescent Probes in Biological Research

Near-infrared (NIR) fluorescent probes, which operate in the 650-900 nm wavelength range, are powerful tools for deep-tissue biological imaging. researchgate.netnih.gov They offer several advantages over probes that fluoresce in the visible light spectrum, including deeper tissue penetration, reduced photodamage to living organisms, and a higher signal-to-noise ratio due to minimized autofluorescence from endogenous molecules. nih.gov These characteristics make NIR probes particularly well-suited for in vivo imaging and for studying the dynamics and functions of proteins in living cells. nih.govnih.gov Recent advancements have extended NIR imaging into the NIR-II region (1000-1700 nm), which offers even higher resolution and lower background interference. researchgate.netmdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSOHJESYBPIQMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H42IN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

751.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bioconjugation Chemistry of Nir 664 Iodoacetamide

Reactivity with Thiol-Containing Biomolecules

The primary application of NIR-664-iodoacetamide in bioconjugation stems from the reactivity of its iodoacetamide (B48618) group with thiol-containing biomolecules, most notably cysteine residues within proteins. creative-proteomics.comrapp-polymere.com This reaction forms the basis for site-specific labeling and analysis.

Mechanism of Cysteine Alkylation by Iodoacetamide

The core of this compound's utility lies in the alkylation of cysteine residues by the iodoacetamide functional group. creative-proteomics.comwikipedia.org This process involves a nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine's thiol group (-SH) acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the iodine in the iodoacetamide moiety. acs.org For the reaction to proceed efficiently, the thiol group must be in its deprotonated, thiolate anion form (-S⁻), which is a significantly stronger nucleophile than the protonated thiol. nih.gov The reaction results in the displacement of the iodide ion and the formation of a stable covalent bond between the sulfur atom and the acetamide (B32628) group. wikipedia.orgebi.ac.uk

Formation of Stable Thioether Linkages

The covalent bond formed between the cysteine residue and the iodoacetamide group is a thioether linkage. creative-proteomics.comrapp-polymere.com This bond is characterized by its high stability under typical physiological and experimental conditions, ensuring that the fluorescent label remains attached to the target biomolecule throughout subsequent analytical procedures. thermofisher.comnih.gov The irreversible nature of this bond is crucial for applications requiring robust and permanent labeling. creative-proteomics.comwikipedia.org

Reaction Kinetics and Optimization for Covalent Labeling

The efficiency and specificity of labeling with this compound are highly dependent on several reaction parameters. Optimizing these conditions is critical to achieve the desired labeling outcome.

Influence of pH on Thiol Reactivity

The pH of the reaction environment plays a pivotal role in the rate of cysteine alkylation. The reactivity of the thiol group is directly related to its ionization state; the deprotonated thiolate anion is the reactive species. nih.gov The pKa of a typical cysteine thiol group is around 8.5, meaning that at this pH, half of the thiol groups are in the reactive thiolate form. nih.gov Therefore, conducting the labeling reaction at a pH between 8.0 and 8.5 is often optimal for maximizing the reaction rate with iodoacetamide. atto-tec.comaliyuncs.com At lower pH values, the concentration of the thiolate anion decreases, slowing down the reaction. uky.edu Conversely, at excessively high pH levels, the risk of side reactions with other nucleophilic amino acid residues, such as lysine (B10760008) and histidine, increases. acs.orgnih.gov

| Parameter | Effect on Iodoacetamide Labeling | Optimal Range/Condition |

| pH | Influences the deprotonation of the thiol group to the more reactive thiolate anion. | 8.0 - 8.5 atto-tec.comaliyuncs.com |

| Solvent | Affects the stability and reactivity of the iodoacetamide reagent. | Anhydrous, amine-free DMSO or DMF atto-tec.comaliyuncs.com |

| Reaction Time | Determines the extent of labeling. | Can range from minutes to several hours, depending on temperature and reagent concentrations. nih.govnih.gov |

| Temperature | Affects the rate of the reaction. | Room temperature to 37°C creative-proteomics.comaliyuncs.com |

Impact of Solvent and Reaction Time

The choice of solvent and the duration of the reaction are also critical factors. Iodoacetamide reagents are often dissolved in anhydrous, amine-free organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being added to the aqueous reaction mixture containing the biomolecule. atto-tec.comaliyuncs.com It is important to use fresh solutions as iodoacetamides can be unstable and prone to hydrolysis, which renders them non-reactive. atto-tec.comaliyuncs.com

The reaction time required for complete labeling can vary significantly depending on factors such as pH, temperature, and the concentration of both the iodoacetamide reagent and the target biomolecule. nih.gov Reactions are often carried out for several hours to ensure completion. aliyuncs.com For instance, a reaction might proceed for 2 hours at 37°C or for over 10 hours at room temperature to achieve a similar level of conjugation. atto-tec.comaliyuncs.com Monitoring the reaction progress over time can help determine the optimal duration to achieve the desired degree of labeling while minimizing potential side reactions. nih.gov

Considerations for Enhancing Labeling Selectivity

While iodoacetamides are primarily thiol-reactive, they can exhibit some reactivity towards other nucleophilic amino acid side chains, particularly at higher pH and with prolonged reaction times. atto-tec.comthermofisher.com Histidine and methionine residues can also be alkylated by iodoacetamide, although the reaction is generally much slower than with cysteine. atto-tec.cominterchim.fr

To enhance the selectivity for cysteine residues, several strategies can be employed:

pH Control: Maintaining the reaction pH within the optimal range of 7.0-8.5 favors the reaction with the more nucleophilic thiolate anion over other less reactive groups. nih.govresearchgate.net

Reagent Concentration: Using the lowest effective concentration of the iodoacetamide reagent can help minimize off-target reactions. thermofisher.com A molar excess of the reagent is typically required to drive the reaction to completion, but an excessively large excess should be avoided. aliyuncs.com

Reaction Time: Limiting the reaction time to the minimum required for sufficient cysteine labeling can reduce the extent of side reactions with other amino acids. thermofisher.com

Blocking Agents: In some experimental contexts, it may be beneficial to use blocking agents to protect other reactive groups, although this adds complexity to the labeling protocol.

Protein Structure: The accessibility of cysteine residues within the three-dimensional structure of a protein will also influence their reactivity. nih.gov Buried cysteine residues may not be available for labeling without prior denaturation of the protein. nih.gov

By carefully controlling these parameters, researchers can maximize the selective labeling of cysteine residues with this compound, enabling precise and reliable detection in downstream applications.

Minimizing Off-Target Reactivity with Other Nucleophilic Residues

While iodoacetamides are predominantly used for their reactivity towards cysteine thiols, they are not entirely selective and can exhibit off-target reactivity with other nucleophilic amino acid residues. atto-tec.comfrontiersin.org The primary challenge in using iodoacetamide-based labels like this compound is to maximize the reaction with the target cysteine residue while minimizing reactions with other nucleophiles such as those found in histidine, methionine, and lysine. atto-tec.comwikipedia.org

The reactivity of these nucleophilic residues is largely governed by their protonation state, which is dependent on their respective pKa values and the pH of the reaction environment. wikipedia.orgnih.gov Cysteine's thiol group has a pKa of approximately 8.3-8.7, and it is the deprotonated thiolate form that acts as the potent nucleophile. nih.govmdpi.com By controlling the reaction pH, it is possible to favor the deprotonation of the target cysteine while keeping other residues protonated and thus less reactive. atto-tec.com The optimal pH for the modification of thiols with iodoacetamide is between 8 and 8.5. atto-tec.com At this pH, the thiol group is sufficiently deprotonated to react efficiently. atto-tec.com

In contrast, the ε-amino group of lysine has a pKa of around 10.5, meaning it is largely protonated and less nucleophilic at a pH of 8-8.5. wikipedia.orgmdpi.com However, iodoacetamides may still react with the imidazole (B134444) ring of histidine or the thioether of methionine, representing potential off-target reactions. atto-tec.com Careful optimization of reaction conditions, including pH, temperature, and reaction time, is crucial to enhance selectivity. For instance, conjugation reactions may require over 10 hours to reach completion at room temperature. atto-tec.com

Table 1: pKa Values of Nucleophilic Amino Acid Side Chains This table illustrates the different pKa values of common nucleophilic amino acid residues, which is a key factor in controlling the selectivity of conjugation reactions with iodoacetamide.

| Amino Acid | Nucleophilic Group | Approximate pKa | Reactivity at pH 8.0-8.5 |

| Cysteine | Thiol (-SH) | 8.3 - 8.7 nih.govmdpi.com | Highly reactive (deprotonated thiolate) atto-tec.com |

| Selenocysteine | Selenol (-SeH) | 5.2 mdpi.com | Very highly reactive (deprotonated selenolate) mdpi.com |

| Histidine | Imidazole | ~6.0 | Moderately reactive atto-tec.com |

| Lysine | ε-amino (-NH3+) | ~10.5 wikipedia.orgmdpi.com | Low reactivity (mostly protonated) wikipedia.org |

| N-Terminus | α-amino (-NH3+) | ~9.5 mdpi.com | Low to moderate reactivity mdpi.com |

Synthesis and Chemical Derivatization Strategies Involving Nir 664 Iodoacetamide

Synthetic Approaches for Iodoacetamide-Functionalized Cyanine (B1664457) Dyes

The synthesis of iodoacetamide-functionalized cyanine dyes, such as NIR-664-iodoacetamide, is a multi-step process that builds upon established methods for creating the core cyanine fluorophore structure. Cyanine dyes are characterized by two nitrogen-containing heterocyclic systems linked by a polymethine chain. The spectral properties, such as absorption and emission wavelengths, can be readily manipulated by altering the length of this chain or the nature of the heterocyclic rings. nih.govacs.org

The general strategy involves first synthesizing a cyanine dye scaffold that contains a reactive handle, which is then converted to the iodoacetamide (B48618) moiety. A common method involves creating a dye with a primary amine or a carboxylic acid functional group. researchgate.netinstras.com For example, a precursor such as 1-(3-ammoniopropyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate can be used as a starting intermediate to build the cyanine structure. researchgate.net Once the core dye is assembled with a reactive group, such as an aminomethyl substituent, the final iodoacetamide functionalization is achieved. This is typically accomplished by reacting the amine-functionalized dye with an iodoacetylating agent, for instance, iodoacetic acid N-hydroxysuccinimide ester or iodoacetic anhydride, under appropriate reaction conditions. researchgate.net

An alternative approach involves the synthesis of tricarbocyanine dyes containing functional groups like isothiocyanates or succinimidyl esters for labeling amines, or iodoacetamide groups for targeting thiols. instras.com These methods allow for the creation of a variety of reactive probes for covalent labeling of biomolecules. instras.com The key is to introduce the desired functional group late in the synthesis to avoid interference with the reactions that form the chromophore. acs.org

| Synthetic Stage | Description | Key Reagents/Intermediates | Reference |

|---|---|---|---|

| Core Synthesis | Condensation reaction to form the polymethine bridge between two heterocyclic nuclei. | Substituted indolenine or benz[e]indolium salts, polymethine sources (e.g., malonaldehyde dianil). | instras.comuclan.ac.uk |

| Functional Handle Introduction | Incorporation of a reactive group (e.g., amine, carboxyl) onto the dye scaffold, often via one of the heterocyclic precursors. | Precursors with aminomethyl or carboxyalkyl groups. | researchgate.netacs.org |

| Iodoacetylation | Conversion of the functional handle to the final iodoacetamide group. | Iodoacetic anhydride, N-succinimidyl iodoacetate, Iodoacetic acid with a coupling agent. | researchgate.netsemmelweis.hu |

Protein Labeling and Modification Techniques

This compound's reactivity towards sulfhydryl groups makes it a prime candidate for protein labeling, targeting the side chain of cysteine residues. nih.govmdpi.com This specificity is crucial for a range of applications, from tracking purified proteins to analyzing complex biological mixtures.

Site-Specific Cysteine Tagging of Purified Proteins

The reaction between this compound and a cysteine thiol group is an alkylation, resulting in a stable thioether bond. atto-tec.com For optimal labeling, the reaction is typically carried out at a pH between 8.0 and 8.5, where the thiol group is sufficiently deprotonated to act as a nucleophile. atto-tec.com It is important to note that while highly selective for thiols, iodoacetamides can sometimes react with other amino acid residues like histidine or methionine, a factor to consider in experimental design. atto-tec.com

A general procedure for labeling a purified protein with a single cysteine residue involves:

Reduction of Disulfide Bonds: If the protein contains disulfide bonds, these are often reduced using reagents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to ensure the availability of free thiol groups. atto-tec.com

Labeling Reaction: The purified protein is incubated with this compound. The reaction time can vary from minutes to several hours, and is often performed at room temperature or 37°C. nih.gov

Removal of Unreacted Dye: Following the labeling reaction, it is crucial to remove any free, unreacted this compound. This is typically achieved through size-exclusion chromatography, such as a Sephadex G-25 column, where the larger labeled protein is separated from the smaller dye molecules. atto-tec.com

The efficiency of the labeling reaction can be assessed using UV/Vis absorbance spectroscopy, with successful labeling showing absorbance peaks corresponding to both the protein and the NIR-664 dye. nih.gov

Labeling of Proteins within Complex Biological Mixtures

Beyond purified systems, this compound can be used to label proteins within complex biological samples, such as cell lysates or serum. mdpi.commdpi.com This approach is valuable for identifying and quantifying cysteine-containing proteins in their native environment. For instance, this technique has been successfully used for the quantification of serum proteins and hemoglobin. mdpi.com

The labeling of proteins in a complex mixture follows a similar principle to that of purified proteins. However, the presence of numerous other molecules presents a greater challenge in terms of specificity and background signal. The near-infrared fluorescence of NIR-664 is particularly advantageous in this context, as it minimizes interference from the autofluorescence of other biological molecules, which is typically lower in the NIR region. mdpi.com This leads to a higher signal-to-noise ratio and enhanced detection sensitivity. genelink.com

Probing Protein Conformation and Dynamics through Labeling

The attachment of a fluorescent probe like this compound can provide insights into a protein's structure and dynamic changes. The fluorescence properties of the dye, such as its quantum yield and emission spectrum, can be sensitive to the local environment.

Changes in protein conformation, perhaps induced by ligand binding or environmental shifts, can alter the microenvironment of the attached NIR-664 dye. This, in turn, can lead to measurable changes in its fluorescence, providing a spectroscopic handle to monitor conformational transitions. For example, a study using a near-infrared dye noted a significant increase in the dye's quantum yield upon binding to human serum albumin, suggesting changes in the dye's environment upon complexation. mdpi.com While not directly using this compound, this principle is applicable.

Furthermore, techniques like fluorescence resonance energy transfer (FRET) can be employed. If a second fluorescent probe is introduced into the protein, the distance between it and the this compound can be measured, providing information about the protein's structure and dynamics.

Nucleic Acid Labeling Strategies

In addition to proteins, this compound is a valuable reagent for the labeling of nucleic acids. This is typically achieved by introducing a reactive thiol group onto the DNA or RNA oligonucleotide, which can then be targeted by the iodoacetamide moiety of the dye.

End-Labeling of DNA Oligonucleotides for Research Assays

A common method for labeling the 5' end of a DNA oligonucleotide involves a two-step enzymatic and chemical process. nih.govresearchgate.net

Thiophosphorylation: The enzyme T4 polynucleotide kinase (T4 PNK) is used to transfer a thiophosphate group from adenosine (B11128) 5'-[γ-thio]triphosphate (ATPγS) to the 5'-hydroxyl of the DNA oligonucleotide. This creates a unique reactive sulfur at the 5' end. nih.gov

Conjugation: The resulting thiophosphorylated DNA is then reacted with this compound. The iodoacetamide group specifically reacts with the thiol on the phosphorothioate, forming a stable covalent bond and attaching the NIR-664 dye to the 5' end of the DNA. nih.gov

This method allows for the creation of fluorescently labeled DNA probes that can be used in a variety of research assays, including hybridization studies, DNA sequencing, and in the analysis of protein-DNA interactions. genelink.com

End-Labeling of RNA Oligonucleotides for Functional Studies

Similar to DNA, RNA oligonucleotides can also be end-labeled with this compound. The same 5'-end labeling strategy using T4 PNK and ATPγS can be applied to RNA. nih.gov

Alternatively, the 3' end of an RNA molecule can be targeted for labeling. One method involves the periodate (B1199274) oxidation of the 3'-terminal ribose, which creates reactive aldehyde groups. nih.gov These aldehydes can then be reacted with an appropriate aldehyde-reactive derivative of a fluorescent dye. While this method does not directly use iodoacetamide, it highlights an alternative strategy for 3'-end labeling.

Fluorescently labeled RNA oligonucleotides are crucial tools for studying RNA function, including its role in gene expression, catalysis, and its interactions with RNA-binding proteins. researchgate.net The use of near-infrared dyes like NIR-664 offers enhanced sensitivity for these applications. genelink.com

Applications in Hybridization-Based Detection and Analysis

Hybridization-based assays are fundamental techniques in molecular biology that rely on the specific binding of a labeled probe to a complementary nucleic acid sequence (DNA or RNA). google.com The covalent labeling of these probes with a detectable tag, such as a fluorophore, is essential for signal generation. biospace.com

This compound can be employed as a fluorescent label in such assays. google.com While direct labeling of nucleic acids is common, probes can also be functionalized with thiol groups, enabling a reaction with iodoacetamide-containing dyes. biospace.com This approach is particularly relevant in advanced detection platforms. For instance, in certain lateral flow assays (LFAs) designed for nucleic acid detection, various labels including this compound are listed as suitable for tagging components of the detection complex. google.com The use of NIR fluorophores in these contexts can enhance sensitivity and reduce background interference, which is a common challenge in complex biological samples. researchgate.net The introduction of locked nucleic acid (LNA) nucleotides into DNA probes has been shown to improve hybridization efficiency and signal intensity, a strategy that could be combined with NIR dye labeling for even greater performance. nih.gov

| Assay Type | Role of this compound | Key Advantage |

|---|---|---|

| Fluorescence In Situ Hybridization (FISH) | Labels thiol-modified oligonucleotide probes for detecting specific RNA or DNA sequences within cells. biospace.com | Reduced cellular autofluorescence and deeper sample penetration compared to visible light fluorophores. lri.se |

| Lateral Flow Assays (LFA) | Serves as a detectable label for reporter molecules in nucleic acid detection platforms. google.com | High signal-to-noise ratio for sensitive point-of-care diagnostics. google.com |

| Microarray Analysis | Acts as a fluorescent tag for labeled cDNA or cRNA to measure gene expression levels. | Enables multiplexing capabilities when combined with other spectrally distinct dyes. |

Advanced Cellular Imaging Methodologies

Live-cell imaging allows for the study of dynamic cellular processes in real-time. The use of fluorescent probes that operate in the near-infrared spectrum is particularly beneficial as it minimizes phototoxicity and background autofluorescence, enabling longer and deeper imaging of biological tissues. lri.sethe-twinkle-factory.com this compound, by reacting with thiol groups on proteins, facilitates the fluorescent labeling of specific protein targets for visualization in living cells. scbt.comzu.edu.pk

However, the iodoacetamide reactive group itself can present challenges. Iodoacetamide is an alkylating agent that can react with cellular nucleophiles beyond the intended cysteine targets, and its potential cytotoxicity can limit efficient labeling in live cells. acs.org Despite this, iodoacetamide-based probes have been successfully used in live-cell imaging applications, often by carefully controlling concentration and incubation times. core.ac.uk For example, NIR cyanine dyes have been used to label and track stem cells and investigate their distribution noninvasively in animal models. nih.gov The strong fluorescence of NIR dyes makes them valuable for real-time monitoring of cellular events.

Determining the precise location of a protein within a cell is crucial to understanding its function. By conjugating this compound to a protein of interest, researchers can track its movement and identify the subcellular compartments where it resides. nih.gov For instance, studies using other heptamethine cyanine dyes have successfully identified the accumulation of these probes within mitochondria and lysosomes of cancer cells. illinois.eduspandidos-publications.com This is often achieved by co-staining with organelle-specific trackers, such as MitoTracker for mitochondria or LysoTracker for lysosomes, and observing the colocalization of the signals. spandidos-publications.comresearchgate.net

The ability to track labeled proteins provides insights into dynamic processes like protein trafficking, translocation in response to stimuli, and interactions within specific cellular microdomains. core.ac.uk The high signal-to-noise ratio of NIR probes enhances the ability to resolve these fine structures against the background of the cytoplasm. lri.se

Cell Painting is a high-content, image-based assay used for phenotypic profiling. thermofisher.com In this technique, multiple cellular organelles and components are simultaneously stained with a cocktail of fluorescent dyes, and automated microscopy is used to capture detailed images. thermofisher.commoleculardevices.com These images are then analyzed to extract hundreds to thousands of morphological features, creating a unique "phenotypic fingerprint" for each cell under a specific condition (e.g., after treatment with a small molecule). thermofisher.com

Standard fluorescence microscopy is limited by the diffraction of light, which restricts resolution to approximately 250 nm. microscopyu.com Super-resolution microscopy (SRM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), bypass this limit to achieve nanoscale resolution. fsu.edunih.gov These methods rely on the precise localization of individual fluorophores that are switched between fluorescent 'on' and dark 'off' states. nih.gov

The properties of the fluorescent probe are critical for successful SRM. nih.gov Dyes used in STORM must be bright, photostable, and capable of photoswitching. microscopyu.com Far-red and NIR cyanine dyes, such as Cy5 and Cy7, are commonly used in STORM. fsu.edu While implementing NIR dyes can be challenging, specialized imaging buffers can enhance their performance to approach that of the best far-red dyes. microscopyu.com The brightness and photostability of some NIR probes make them ideally suited for live-cell super-resolution microscopy. nih.govresearchgate.net Given that this compound is a cyanine dye, it possesses the core structure used in many SRM applications, making it a potential candidate for use in techniques like STORM, particularly for imaging protein organization at the nanoscale. scbt.comfsu.edu

Multicolor imaging allows for the simultaneous visualization of multiple targets within a single cell, providing crucial information about the relative spatial and temporal relationships of different biomolecules. nih.gov The selection of fluorophores with well-separated excitation and emission spectra is key to minimizing signal bleed-through between channels.

The long-wavelength emission of this compound makes it an excellent candidate for the far-red channel in a multicolor experiment. sigmaaldrich.com It can be combined with a wide range of commonly used fluorescent probes and proteins that emit in the ultraviolet and visible regions of the spectrum, such as DAPI (blue), GFP (green), and Rhodamine or RFP (red). sigmaaldrich.com Using a NIR dye expands the available spectral palette, enabling more complex experiments. For example, researchers have demonstrated three-color live-cell imaging by combining fluorescent proteins with a silicon-rhodamine (SiR) NIR probe. researchgate.net This approach allows for the investigation of intricate cellular events, such as the interaction between different proteins or the trafficking of a protein to a specific organelle. nih.gov

| Target | Fluorophore | Emission Color | Excitation (approx. nm) | Emission (approx. nm) |

|---|---|---|---|---|

| Nucleus | DAPI | Blue | 358 | 461 |

| Microtubules | GFP-Tubulin | Green | 488 | 507 |

| Mitochondria | MitoTracker Red CMXRos | Red | 579 | 599 |

| Specific Cysteine-Containing Protein | This compound | Near-Infrared | ~650 | ~664 sigmaaldrich.com |

In Vivo Research Applications (Preclinical)

This compound is a near-infrared (NIR) fluorescent dye specifically designed for labeling molecules containing thiol groups, such as cysteine residues in proteins. chemical-suppliers.euscbt.com Its strong fluorescence in the NIR spectrum makes it a valuable tool for various preclinical, in vivo research applications, allowing for deep-tissue imaging with reduced background autofluorescence compared to visible light fluorophores. uclan.ac.ukresearchgate.net

Tracking of Labeled Biomolecules in Animal Models

The ability to covalently label biomolecules with this compound enables researchers to track their distribution and retention within living animal models. The iodoacetamide group on the dye reacts with sulfhydryl (thiol) groups, forming a stable thioether bond, making it suitable for labeling proteins and other thiol-containing molecules. nih.gov This stable linkage is crucial for accurately monitoring the pharmacokinetics and biodistribution of the labeled molecule over time. licorbio.com

Research has demonstrated the use of this compound for tracking therapeutic delivery systems. In one study, a polymer-based delivery vehicle for immunostimulatory DNA was labeled with this compound to monitor its retention following subcutaneous injection in CD-1 mice. researchgate.net The fluorescence signal from the labeled polymer allowed for a quantitative comparison of its retention at the injection site when administered alone versus when complexed into a nanoparticle formulation. researchgate.net

In another application, NIR-664 dye was incorporated into silica (B1680970) nanoparticles which were then conjugated to antibodies targeting the Carcinoembryonic Antigen (CEA). tandfonline.comwhiterose.ac.uk These targeted nanoparticles were administered to mice with colorectal cancer xenografts. The strong and stable fluorescence of the NIR-664 dye enabled in vivo imaging to track the nanoparticles and confirm their specific binding to cancer cells. tandfonline.com

Table 1: Examples of this compound in Biomolecule Tracking

| Labeled Biomolecule | Animal Model | Research Focus | Finding | Reference |

|---|---|---|---|---|

| D-PDB Polymer | CD-1 Mice | Subcutaneous retention of a nucleic acid delivery vehicle. | Complexing the NIR-664-labeled polymer into a nanoparticle enhanced its retention at the injection site. | researchgate.net |

Non-Invasive Fluorescence Imaging Techniques in Rodent Models

Non-invasive imaging is a critical tool in preclinical research, allowing for the longitudinal study of biological processes in the same animal over time. licorbio.com this compound, with its emission in the near-infrared range (approximately 689-694 nm), is well-suited for these techniques. tandfonline.comnih.gov Light in this spectral window can penetrate biological tissues more deeply than visible light, with less absorption and scattering by endogenous components like hemoglobin and water, which is a key advantage for in vivo imaging. researchgate.netfrontiersin.org

In vivo imaging systems (IVIS) are commonly used to perform non-invasive fluorescence imaging in rodent models. Studies have utilized IVIS to visualize the retention of NIR-664-labeled biomolecules. For instance, researchers used IVIS to capture representative fluorescence images that evaluated both the subcutaneous and tumor retention of therapeutic nanoparticles in mice. researchgate.net Similarly, non-invasive IVIS imaging was employed to monitor the accumulation of NIR-664-loaded, antibody-targeted nanoparticles in murine colorectal cancer models, demonstrating the utility of the dye for specific in vivo tumor imaging. tandfonline.comwhiterose.ac.uk These applications highlight how this compound serves as a robust fluorescent tag for whole-body imaging of targeted agents in small animals. licorbio.com

Table 2: this compound in Non-Invasive Imaging

| Imaging Technique | Animal Model | Application | Purpose | Reference |

|---|---|---|---|---|

| IVIS Fluorescence Imaging | CD-1 Mice | Tracking of a NIR-664-labeled polymer. | To evaluate the subcutaneous retention of a nanoparticle drug delivery system. | researchgate.net |

Mesoscopic Fluorescence Molecular Tomography for Three-Dimensional Localization

Mesoscopic Fluorescence Molecular Tomography (MFMT), also known as Laminar Optical Tomography (LOT), is an advanced imaging modality designed to provide depth-resolved, three-dimensional images of fluorescent probes within biological samples up to several millimeters thick. nih.govnih.gov This technique bridges the resolution gap between traditional microscopy and macroscopic imaging systems like diffuse optical tomography. nih.gov

This compound has been instrumental in the validation and characterization of MFMT systems. In phantom-based experiments designed to mimic the optical properties of tissue, capillaries containing this compound were used as fluorescent targets. nih.govnih.gov By positioning these fluorescent capillaries at different depths and in complex arrangements within collagen scaffolds, researchers could test the MFMT system's ability to accurately reconstruct the three-dimensional location and concentration of the fluorophore. nih.govnih.gov

For example, in one study, two sealed glass capillaries containing 5 μM of this compound were placed orthogonally at different depths in a collagen phantom. The MFMT system successfully imaged the phantom, and the resulting 3D reconstruction was cross-validated with micro-CT imaging to confirm the precise localization of the capillaries. nih.govnih.gov These experiments demonstrate the utility of this compound as a stable and reliable fluorescent source for developing and optimizing high-resolution, 3D optical imaging technologies. nih.gov

Table 3: Use of this compound in MFMT Validation

| Experimental Setup | Sample Type | Key Parameters | Goal | Reference |

|---|---|---|---|---|

| Fluorescent capillary in intralipid-india ink solution. | Tissue Phantom | Dye Concentration: 5 μM; Excitation: ~664 nm; Emission: ~689 nm. | To test the depth-dependent performance of the MFMT system. | nih.gov |

Conclusion

NIR-664-iodoacetamide stands out as a versatile and powerful near-infrared molecular probe. Its ability to covalently label thiol-containing biomolecules, combined with its favorable spectroscopic properties, makes it an invaluable tool for researchers in chemical biology, proteomics, and in vivo imaging. The continued application of such probes will undoubtedly contribute to a deeper understanding of complex biological systems.

Mechanistic Insights and Target Identification Using Nir 664 Iodoacetamide Probes

Activity-Based Protein Profiling (ABPP) Applications

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes and other proteins directly in native biological systems. These probes typically contain a reactive group that covalently binds to a specific amino acid residue in the active or a regulatory site, a reporter tag for visualization or enrichment, and a linker. The iodoacetamide (B48618) moiety of NIR-664-iodoacetamide serves as the reactive group targeting nucleophilic cysteine residues.

Cysteine residues play critical roles in protein function, including catalysis, regulation of activity through post-translational modifications, and structural stabilization via disulfide bonds. The reactivity of a particular cysteine is often correlated with its functional importance. Cysteine reactivity profiling aims to map these functionally significant residues across the proteome.

In a typical workflow, a proteome is treated with a cysteine-reactive probe, such as an iodoacetamide derivative. The extent of labeling at each cysteine is then quantified, often by mass spectrometry. Probes with fluorescent tags, like the near-infrared fluorophore in this compound, would enable in-gel visualization of labeled proteins, providing a rapid assessment of the probe's reactivity and selectivity. For a proteome-wide analysis, an alkyne- or azide-functionalized iodoacetamide probe is more commonly used to allow for the subsequent attachment of a biotin (B1667282) tag for enrichment and mass spectrometry analysis. While this compound itself is not equipped for this two-step enrichment process, its fluorescent properties could be leveraged in more targeted, gel-based profiling experiments.

Illustrative Data on Cysteine Reactivity Profiling with a Fluorescent Iodoacetamide Probe

Disclaimer: The following table presents representative data from studies using other fluorescent iodoacetamide probes, as specific data for this compound is not available. This is for illustrative purposes only.

| Protein Target | Labeled Cysteine | Relative Fluorescence Intensity (Control) | Relative Fluorescence Intensity (Treated) | Fold Change |

| Peroxiredoxin-2 | Cys51 | 1.00 | 0.45 | -2.22 |

| GAPDH | Cys152 | 1.00 | 0.98 | -1.02 |

| Protein Disulfide Isomerase | Cys397 | 1.00 | 0.62 | -1.61 |

| Thioredoxin | Cys32 | 1.00 | 0.38 | -2.63 |

A primary application of reactive probes is the identification of the protein targets of bioactive small molecules, particularly covalent inhibitors. In a competitive ABPP experiment, a proteome is pre-incubated with the compound of interest before treatment with a broad-spectrum reactive probe. If the compound covalently binds to a cysteine residue on a particular protein, it will block the subsequent labeling of that same residue by the probe.

The use of a fluorescent probe like this compound in this context would allow for a straightforward, gel-based readout. A decrease in the fluorescence intensity of a protein band in the compound-treated sample compared to the control would indicate that the compound has engaged that protein. This method is particularly useful for initial screening and validation of covalent interactions.

Chemoproteomic Approaches for Target Deconvolution

Target deconvolution is the process of identifying the molecular target(s) of a compound discovered through phenotypic screening. Chemoproteomics provides a powerful set of tools for this purpose. For covalent compounds, competitive ABPP, as described above, is a direct method for identifying protein targets in a complex biological sample.

While this compound could be used in a gel-based competitive assay, more comprehensive target deconvolution studies typically employ isotopic labeling strategies for quantitative mass spectrometry. The isoTOP-ABPP (isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) technique, for instance, uses isotopically labeled iodoacetamide probes to compare the cysteine reactivity profiles of a control and a compound-treated proteome. This allows for the precise identification of the cysteine residues that are targeted by the compound and the quantification of the extent of engagement. Although this compound is not an isotopic probe, its use in preliminary, fluorescence-based validation of targets identified by mass spectrometry could be a valuable complementary approach.

Quantitative Proteomics in Conjunction with Iodoacetamide Probes

Quantitative proteomics allows for the large-scale measurement of changes in protein abundance or modification. When combined with iodoacetamide probes, it enables the quantitative profiling of cysteine reactivity across thousands of sites in the proteome. This is invaluable for understanding how cellular signaling events, disease states, or drug treatments impact the functional state of proteins.

Fluorescence-Based Target Engagement and Occupancy Assays

Determining whether a drug binds to its intended target in a cellular context is a critical step in drug development. Fluorescence-based assays are well-suited for measuring target engagement. A fluorescently labeled probe that binds to the same site as the drug can be used in a competition assay. The displacement of the fluorescent probe by the unlabeled drug results in a decrease in the fluorescence signal, which can be used to quantify the drug's binding affinity and target occupancy.

A probe like this compound is ideally suited for such assays due to its near-infrared fluorescence, which minimizes background autofluorescence from biological samples. In a hypothetical assay, cells or cell lysates could be treated with a test compound, followed by the addition of this compound. The level of protein labeling by the fluorescent probe would be inversely proportional to the target engagement by the test compound. This could be measured by in-gel fluorescence scanning, flow cytometry, or fluorescence microscopy, providing a direct readout of target engagement in a cellular environment.

Illustrative Data for a Fluorescence-Based Target Engagement Assay

Disclaimer: The following table presents hypothetical data to illustrate the principle of a target engagement assay using a probe like this compound, as specific data is not available.

| Compound Concentration (nM) | Target Protein Fluorescence (Arbitrary Units) | % Inhibition of Probe Binding |

| 0 | 1000 | 0 |

| 1 | 950 | 5 |

| 10 | 750 | 25 |

| 100 | 510 | 49 |

| 1000 | 220 | 78 |

| 10000 | 50 | 95 |

Methodological Considerations for Research with Nir 664 Iodoacetamide

Preparation and Handling of the Compound and its Solutions

NIR-664-iodoacetamide is a cyanine-based, thiol-reactive fluorescent dye used for labeling biomolecules in the near-infrared (NIR) spectrum. scbt.com Proper preparation and handling are critical to ensure its reactivity and the success of conjugation experiments.

Storage and Stability: The compound is typically supplied as a lyophilized or crystalline solid and should be stored frozen at or below -20°C, protected from light and moisture. atto-tec.com When stored under these conditions, the solid-form iodoacetamide (B48618) is stable for at least three years. atto-tec.com

Preparation of Stock Solutions: For labeling reactions, a stock solution is prepared by dissolving the solid this compound in an appropriate solvent. Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are commonly recommended solvents. atto-tec.comrsc.org For example, a stock solution can be made by dissolving 0.5 mg of this compound in 40 µL of DMF or 1.0 mg in 50-200 µl of DMSO. atto-tec.comrsc.org

It is crucial to prepare the dye solution immediately before use. atto-tec.comcaltech.edu Iodoacetamide solutions in solvents like DMF or DMSO are not stable over long periods, as trace impurities of nucleophiles or bases in the solvent can react with the iodoacetamide group, reducing its coupling efficiency. atto-tec.com These solutions are also extremely sensitive to light and must be protected from irradiation as much as possible. atto-tec.com If temporary storage is necessary, stock solutions should be kept tightly sealed, protected from light, at -20°C. atto-tec.com

To accurately determine the concentration of the dye stock solution, it is recommended to take an aliquot, dilute it with acidified ethanol (e.g., containing 0.1 vol.-% trifluoroacetic acid), and perform a spectrophotometric measurement. atto-tec.com The acidified ethanol helps prevent dye aggregation. atto-tec.com

| Parameter | Recommendation | Source |

| Storage Form | Lyophilized or crystalline solid | atto-tec.com |

| Storage Temperature | ≤ -20°C | atto-tec.com |

| Storage Conditions | Protect from light and moisture | atto-tec.com |

| Shelf Life (Solid) | ≥ 3 years (when stored properly) | atto-tec.com |

| Recommended Solvents | Anhydrous, amine-free DMSO or DMF | atto-tec.comrsc.org |

| Solution Preparation | Prepare fresh immediately prior to use | atto-tec.comcaltech.edu |

| Solution Storage | Short-term at -20°C, protected from light | atto-tec.com |

Optimization of Labeling Reaction Conditions in Diverse Biological Contexts

The reaction between this compound and a biomolecule involves the nucleophilic attack of a deprotonated thiol (thiolate) group on the iodoacetamide moiety, forming a stable thioether bond. atto-tec.comnih.gov The efficiency of this conjugation is dependent on several key parameters.

pH: The optimal pH for the reaction of iodoacetamides with thiols is between 8.0 and 8.5. atto-tec.com At this pH, a sufficient proportion of the thiol groups are deprotonated to the more reactive thiolate anion form. atto-tec.com A common labeling buffer can be prepared by mixing phosphate-buffered saline (PBS, pH 7.4) with a 0.2 M sodium bicarbonate solution (pH 9.0) to achieve a final pH of 8.3. atto-tec.com In other contexts, such as labeling peptide nucleic acids (PNA), a HEPES buffer at pH 7.2 has been successfully used. rsc.org

Molar Ratio and Reaction Time: The molar ratio of dye to biomolecule and the reaction time must be optimized for each specific application. A molar excess of the dye is often used to drive the reaction to completion. nih.gov For instance, in labeling a thiol-modified PNA, a 3.3-fold molar excess of this compound was used, with the reaction proceeding for 2 hours at room temperature. rsc.org In proteomics applications, alkylation of cysteine residues in proteins is often carried out for 20-30 minutes at room temperature in the dark. caltech.eduox.ac.uk It is important to note that at room temperature, the conjugation reaction can be slow, potentially taking more than 10 hours to complete. atto-tec.com

Temperature: Increasing the reaction temperature can significantly speed up the conjugation process. atto-tec.com However, the thermal stability of the target biomolecule must be considered to prevent denaturation.

Pre-treatment of Biomolecules: For proteins that have intramolecular disulfide bonds, a reduction step is necessary prior to labeling to free the cysteine thiols. Reagents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) are commonly used for this purpose. atto-tec.comcaltech.edu Following reduction, any excess reducing agent must be removed, for example by dialysis, before adding the iodoacetamide dye, as the reducing agents would otherwise react with it. atto-tec.com

Selectivity: Iodoacetamides are highly reactive towards thiols but are not completely selective. At the optimal pH range, they may also react with other nucleophilic amino acid residues such as histidine or methionine, although at a slower rate. atto-tec.com This should be considered when interpreting labeling results. Iodoacetamide is generally considered less reactive than maleimide, which may be an advantage when targeting only the most reactive cysteine thiols in a complex proteome. nih.gov

| Parameter | Optimal Range/Condition | Rationale & Context | Source |

| pH | 8.0 - 8.5 | Ensures sufficient deprotonation of thiol groups to the reactive thiolate form. | atto-tec.com |

| Solvent | DMF, DMSO, aqueous buffers (e.g., PBS, HEPES) | Depends on the solubility of the dye and the stability of the target biomolecule. | atto-tec.comrsc.org |

| Temperature | Room Temperature (can be increased) | Higher temperatures accelerate the reaction, but protein stability must be considered. | atto-tec.com |

| Duration | 20 min to >10 hours | Highly dependent on reactants, temperature, and concentration. | atto-tec.comrsc.orgcaltech.edu |

| Pre-treatment | Reduction with TCEP or DTT | Required for biomolecules with disulfide bonds to expose free thiols. | atto-tec.com |

Purification Techniques for Conjugated Biomolecules

After the labeling reaction, it is essential to remove any unreacted or hydrolyzed this compound from the labeled biomolecule. The choice of purification method depends on the nature and size of the biomolecule.

Gel Filtration Chromatography: Size exclusion chromatography, often using a Sephadex G-25 resin, is a widely recommended method for separating dye-protein conjugates from the free dye. atto-tec.comnih.gov The column is pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4). atto-tec.com When the reaction mixture is loaded onto the column, the larger dye-biomolecule conjugate will elute first as the initial colored, fluorescent band. atto-tec.com The smaller, unreacted dye molecules will move slower through the column and elute later. atto-tec.com

High-Performance Liquid Chromatography (HPLC): For smaller biomolecules like peptides or nucleic acids, reversed-phase HPLC provides high-resolution purification. A semi-preparative C18 column can be used to purify NIR-664-labeled PNA probes. rsc.org Elution is typically performed using a gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.org

Ethanol Precipitation: This technique is particularly useful for purifying labeled nucleic acids. nih.gov Following the reaction, the labeled nucleic acid is precipitated by adding sodium acetate and ethanol and incubating at -20°C. nih.gov After centrifugation, the pellet containing the labeled biomolecule is washed with 70% ethanol to remove residual unreacted dye. nih.gov

Anion-Exchange Chromatography: For highly charged biomolecules like RNA, anion-exchange chromatography can be effective. For example, a HiTrap Q column has been used to purify spin-labeled RNase P RNAs. nih.gov

| Purification Technique | Principle | Typical Application | Source |

| Gel Filtration (Sephadex G-25) | Size exclusion | Proteins, larger biomolecules | atto-tec.comnih.gov |

| Reversed-Phase HPLC (C18) | Hydrophobicity | Peptides, Peptide Nucleic Acids (PNA) | rsc.org |

| Ethanol Precipitation | Differential solubility | DNA, RNA, Oligonucleotides | nih.gov |

| Anion-Exchange (HiTrap Q) | Charge-based separation | Highly charged molecules (e.g., RNA) | nih.gov |

Spectroscopic and Fluorometric Characterization of Labeled Species

Characterization of the NIR-664-labeled biomolecule is critical to confirm successful conjugation and to prepare for subsequent imaging or analytical experiments.

Spectroscopic Properties: this compound exhibits characteristic absorption and emission spectra in the near-infrared range. The maximal absorption (excitation) wavelength is approximately 664 nm, and the maximal fluorescence emission occurs at around 689 nm. nih.gov The degree of labeling (DOL), which is the average number of dye molecules per biomolecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at ~664 nm (for the dye).

Fluorometric Analysis in Advanced Microscopy: The NIR properties of the dye make it suitable for advanced live-cell imaging, as longer wavelengths reduce phototoxicity and background autofluorescence. nih.gov Modern fluorescence microscopy techniques can be optimized for NIR dyes. The use of sensitive hybrid detectors (HyDs), which combine features of photomultiplier tubes and avalanche photodiodes, is particularly advantageous for photon counting in the red/near-infrared range. nih.gov

Furthermore, fluorescence lifetime imaging microscopy (FLIM) can be employed to distinguish the NIR-664-labeled species from other fluorophores or from background signals based on the dye's fluorescence lifetime (τ), which is the average time it remains in the excited state. nih.gov This lifetime-based information can be used for multiplexing with other spectrally similar dyes and for enhanced stimulated emission depletion (STED) nanoscopy, a super-resolution technique. nih.gov The combination of NIR dyes with lifetime-based imaging strategies enhances sample preservation by reducing the required light exposure and acquisition time. nih.gov

| Parameter | Value / Method | Significance | Source |

| Excitation Maximum (λex) | ~664 nm | Wavelength for optimal excitation of the fluorophore. | nih.gov |

| Emission Maximum (λem) | ~689 nm | Wavelength of maximum fluorescence intensity for detection. | nih.gov |

| Degree of Labeling (DOL) | Spectrophotometry (A280 & A664) | Quantifies the efficiency of the conjugation reaction. | - |

| Imaging Techniques | Confocal, FLIM, STED Nanoscopy | Enables high-resolution and live-cell imaging with reduced phototoxicity. | nih.gov |

| Detectors | Hybrid Detectors (HyD) | Optimized for sensitive photon counting in the NIR range. | nih.gov |

Q & A

Q. How can researchers ensure compliance with data integrity standards when reporting this compound experiments?

- Methodological Answer :

- Source data preservation : Maintain original instrument outputs (e.g., .spe files for fluorescence) with timestamps.

- Audit trails : Document all data transformations (e.g., background subtraction) in electronic lab notebooks.

- Peer review : Pre-submission validation by collaborators to catch inconsistencies in methodology or statistics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.